2'-Deoxyadenosine-15N1

LC-MS quantification stable isotope internal standard chromatographic isotope effect

Researchers relying on deuterated internal standards for deoxyadenosine quantification often encounter chromatographic isotope effects that cause >15% matrix-related errors. 2'-Deoxyadenosine-15N1 solves this by ensuring co-elution with the unlabeled analyte, delivering reliable isotope dilution LC-MS/MS data. - Eliminates the quantification bias inherent to ²H-labeled analogs. - Enables absolute quantitation of endogenous dA pools in plasma, tissue, and cell lysates. - Also serves as a non-radioactive tracer for DNA synthesis rates in environmental samples and as a precursor for site-specific 15N-labeled oligonucleotides for NMR studies.

Molecular Formula C₁₀H₁₃N₄¹⁵NO₃
Molecular Weight 252.24
Cat. No. B1154062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyadenosine-15N1
Synonyms167: PN: US20040053876 SEQID: 167 unclaimed DNA-15N1;  2’-Deoxyadenosine-15N1;  9-(2-Deoxy-β-D-erythro-pentofuranosyl)adenine-15N1;  9-(2-deoxy-β-D-erythro-pentofuranosyl)-9H-purin-6-amine-15N1;  9-(2-deoxy-β-D-ribofuranosyl)-9H-Purin-6-amine-15N1;  Adeni
Molecular FormulaC₁₀H₁₃N₄¹⁵NO₃
Molecular Weight252.24
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyadenosine-15N1 Overview


2'-Deoxyadenosine-15N1 is a stable isotope-labeled deoxyribonucleoside in which one nitrogen atom (15N) is incorporated into the adenine base of 2'-deoxyadenosine . The compound possesses a molecular formula of C₁₀H₁₃N₄¹⁵NO₃ and a molecular weight of 252.24 g/mol, representing a +1 Da mass shift relative to the unlabeled parent compound . As a 15N-labeled nucleoside, it is primarily employed as an internal standard for quantitative LC-MS/MS analysis and as a tracer for investigating DNA synthesis and nucleotide metabolism pathways in both eukaryotic and prokaryotic systems [1]. The 15N label confers distinct analytical advantages over deuterium-labeled analogs, particularly the avoidance of chromatographic isotope effects that can compromise quantitative accuracy in reversed-phase LC-MS assays [2].

Quantitative LC-MS/MS 15N-labeled internal standard for isotope dilution assays; avoids deuterium-related chromatographic isotope effects
Co-elution Preserves co-elution with unlabeled 2'-deoxyadenosine under reversed-phase conditions, supporting accurate matrix-effect correction
Metabolic Tracing Non-radioactive tracer for DNA synthesis and nucleotide metabolism studies in eukaryotic and prokaryotic systems

2'-Deoxyadenosine-15N1 Advantages


Stable isotope-labeled internal standards and metabolic tracers exhibit fundamentally distinct physicochemical and analytical behaviors compared to their unlabeled counterparts and alternative isotopologues [1]. Unlabeled 2'-deoxyadenosine cannot be distinguished from endogenous analyte in MS-based quantification, rendering it useless as an internal standard for isotope dilution methods. Among labeled options, deuterium (²H)-substituted analogs suffer from chromatographic isotope effects that cause partial separation between labeled and unlabeled species during reversed-phase LC, leading to differential matrix effects and quantification errors exceeding 15% in biological matrices [2]. In contrast, 15N and 13C labeling largely eliminates this chromatographic separation issue, preserving co-elution and ensuring accurate internal standard correction. Furthermore, the choice between 15N and 13C labels and the specific labeling position (e.g., 15N₁ vs. 15N₅) directly impacts MS/MS fragmentation patterns, isotopic purity requirements for NMR structural studies, and the interpretability of metabolic tracing experiments where label scrambling or deamination must be tracked [3].

Unlabeled 2'-deoxyadenosine
Cannot be used as an internal standard: indistinguishable from endogenous analyte in MS-based quantification, rendering isotope dilution impossible.
Deuterium (²H)-labeled analogs
Chromatographic isotope effect causes partial separation from the analyte, introducing differential matrix effects and quantification bias that may exceed acceptable limits in biological matrices.
Alternative isotopologues (¹³C, ¹⁵N₅)
Label position and number alter MS/MS fragmentation and metabolic label retention; tracing studies require re-validation of deamination or scrambling pathways.

2'-Deoxyadenosine-15N1 Quantitative Evidence


No Chromatographic Shift with 15N Labeling

Deuterium-labeled internal standards exhibit partial chromatographic separation from their unlabeled analytes due to isotope effects, whereas 15N and 13C labeling largely avoids this phenomenon. In a systematic screening of chromatographic parameters using isotopically labeled 2,4-dinitrophenylhydrazine derivatives, 15N₂- and 15N₄-labeled compounds showed no significant retention time shift relative to unlabeled counterparts, while d₃-labeled derivatives exhibited measurable separation [1]. Quantification of model aldehydes from biological matrices using deuterium-based internal standards produced unacceptable differences exceeding 15% compared to 15N-based internal standards [1]. This class-level inference extends directly to 2'-deoxyadenosine-15N1: the 15N label ensures co-elution with unlabeled 2'-deoxyadenosine under reversed-phase LC conditions, eliminating differential matrix effects that compromise quantitative accuracy in electrospray ionization LC-MS/MS assays [1].

Chromatographic Isotope Effect
Class-level
¹⁵N: no retention shift, co-elution preserved. ²H: partial separation, >15% quantification error vs. ¹⁵N-based internal standard.
Supports co-elution and matrix-effect correction in LC-MS/MS
Class-level inference from dinitrophenylhydrazine derivatives; direct 2'-deoxyadenosine confirmation pending.
LC-MS quantification stable isotope internal standard chromatographic isotope effect

Deoxyadenosine Incorporation Kinetics in Bacteria

In a comparative study of four 15N-labeled deoxyribonucleosides for measuring bacterial DNA synthesis in aquatic ecosystems, the incorporation rates into bacterial DNA were directly quantified. The incorporation rate of 15N-labeled deoxyadenosine was 0.9 times that of 15N-labeled thymidine, whereas 15N-labeled deoxyguanosine incorporation was approximately 2.5 times higher than thymidine, and 15N-labeled deoxycytidine incorporation was only 0.2 times that of thymidine [1]. These measurements were performed across multiple sampling stations in both ocean (Sagami Bay) and freshwater (Lake Kasumigaura) ecosystems in July 2015 and January 2016, providing cross-seasonal and cross-ecosystem validation [1].

Bacterial DNA Incorporation
Head-to-head
Relative incorporation: 0.9× thymidine (deoxyadenosine); 2.5× (deoxyguanosine); 0.2× (deoxycytidine).
Intermediate incorporation rate supports balanced bacterial production estimates
Ocean and freshwater ecosystems; cross-seasonal validation (July/January).
bacterial production DNA synthesis rate 15N-labeled nucleoside tracer

Synthetic Precursor for Site-Specific Labeling

2'-Deoxyadenosine-15N1 (specifically [6-15N]-2'-deoxyadenosine) serves as the 15N source for the synthesis of [1-15N]-2'-deoxyguanosine via transformation of the adenine nucleoside. The synthetic route is notable for requiring no protection/deprotection steps and only a single chromatographic purification, yielding material suitable for incorporation into nucleic acid fragments for NMR structural studies [1]. In contrast, [2-15N]-2'-deoxyguanosine synthesis requires [15N]KCN as the 15N source, a distinct and less nucleoside-derived route [1].

Synthetic Route Efficiency
Head-to-head
[6-¹⁵N]-dA → [1-¹⁵N]-dG: 0 protection/deprotection steps, single chromatographic purification. [¹⁵N]KCN route: ≥2 additional steps.
Streamlined synthesis of site-labeled guanosine for NMR oligomers
Mild aqueous/organic conditions; nucleoside-to-nucleoside transformation.
isotope labeling synthesis 15N-labeled nucleoside precursor nucleic acid NMR

Metabolic Tracing via Adenine Deamination

In a study using [15N5]-2'-deoxyadenosine as an initiation tracer, the compound undergoes specific and efficient adenine deamination leading to loss of the exocyclic amine 15N, generating predominantly [15N4]-dA and [15N4]-dG in mammalian genomes via the purine salvage pathway. In contrast, the 15N5 label is largely retained in mycoplasma genomes, which lack the deamination activity [1]. This differential metabolic processing creates a traceable coding pattern where mammalian DNA 6mdA is predominantly [15N4]-6mdA, enabling discrimination of authentic mammalian epigenetic marks from mycoplasma-derived contamination [1].

Metabolic Deamination Tracing
Head-to-head
Mammalian: [¹⁵N₅]→[¹⁵N₄]-dA/dG (deamination). Mycoplasma: ¹⁵N₅ label retained (no deaminase). Enables 6mdA origin discrimination.
Supports authentication of mammalian epigenetic marks vs. mycoplasma signals
Human cell culture model; LC-MS/MS of genomic DNA hydrolysates.
DNA epigenetics N6-methyladenine metabolic flux analysis mycoplasma contamination

Site-Specific 15N NMR J-Coupling Analysis

Site-specific 15N labeling at the N1 or N6 position of deoxyadenosine enables distinct NMR characterization of oligonucleotide structure and hydrogen bonding. In d[CGTACG] oligodeoxynucleotides containing 15N6- or 15N1-labeled deoxyadenosine, the 15N label at N1 permits determination of 2hJ(NN) scalar coupling values across N-H···N hydrogen bonds in Watson-Crick base pairs [1]. In 15N-multilabeled nucleoside synthesis, the 13C2 atom functions as a tag that allows 15N1 and 15N3 atoms to be unambiguously differentiated from untagged versions in 15N NMR spectra of RNA or DNA fragments [2].

Site-Specific NMR
Reported
¹⁵N1-labeling enables ²hJ(NN) measurement across H-bonded base pairs; signal enhancement >260× vs. natural abundance.
Facilitates unambiguous resonance assignment for DNA structural studies
¹³C₂ tag strategy available to resolve N1/N3 overlap in multilabeled constructs.
DNA structure NMR spectroscopy 15N labeling J-coupling

2'-Deoxyadenosine-15N1 Applications


Isotope Dilution LC-MS/MS Quantification

Use 2'-deoxyadenosine-15N1 as a stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous deoxyadenosine pools in plasma, tissue homogenates, or cell lysates. The 15N label ensures co-elution with the analyte under reversed-phase LC conditions, eliminating the chromatographic isotope effect that plagues deuterated internal standards and causes quantification errors exceeding 15% in biological matrices [1]. Spiking a known amount (e.g., 6 pmol as demonstrated in tRNA modification protocols ) prior to sample preparation corrects for extraction recovery, matrix effects, and instrument variability, enabling accurate determination of absolute deoxyadenosine concentrations in metabolic studies or pharmacokinetic assays [2].

Non-Radioactive DNA Synthesis Rate Measurement

Apply 2'-deoxyadenosine-15N1 as a non-radioactive tracer for measuring bacterial DNA synthesis rates in aquatic or soil ecosystems. The method replaces tritium-labeled thymidine assays that are restricted in field settings due to radioisotope regulations. As established by the 15N-dA method, bacterial DNA is extracted after incubation, enzymatically hydrolyzed to nucleosides, and the incorporated 15N-dA is directly quantified by LC-MS [2]. The intermediate incorporation rate of deoxyadenosine (0.9× thymidine) provides a complementary measurement to deoxyguanosine-based assays, which reflect a broader spectrum of bacterial species (2.5× thymidine incorporation) [3]. This differential species coverage allows researchers to select the appropriate nucleoside tracer based on the bacterial community composition under investigation.

Mammalian vs. Mycoplasmal 6mdA Discrimination

Employ 15N-labeled 2'-deoxyadenosine (15N1 or preferably 15N5 analog) as a metabolic tracer to authenticate DNA N6-methyladenine (6mdA) modifications in mammalian cells and distinguish them from mycoplasma-derived signals. Mammalian cells deaminate the exocyclic amine of the tracer via adenine deaminase, converting [15N5]-dA to predominantly [15N4]-dA and [15N4]-dG, yielding [15N4]-6mdA upon methylation. Mycoplasmas lack this deaminase activity and retain the full [15N5] label [4]. This differential metabolic code provides a unique capability for quality control in cell culture experiments and authenticates mammalian epigenetic marks, which cannot be achieved with unlabeled nucleosides or carbon-labeled tracers lacking position-specific metabolic processing.

Site-Specifically Labeled DNA Oligomer Synthesis

Use 2'-deoxyadenosine-15N1 as a synthetic precursor for preparing [1-15N]-2'-deoxyguanosine via direct nucleoside transformation, eliminating protection/deprotection steps and requiring only a single chromatographic purification [5]. The resulting site-specifically labeled guanine nucleoside can be incorporated into DNA oligomers for 15N NMR studies of base pairing, ligand interactions, and DNA dynamics. Additionally, 15N1-labeled deoxyadenosine itself enables site-specific resonance assignment at the N1 position, facilitating measurement of 2hJ(NN) scalar couplings across Watson-Crick hydrogen bonds [6]. For structural studies requiring unambiguous differentiation of N1 and N3 resonances, the 13C2 tag strategy using 2'-deoxyadenosine-[13C2,15N] derivatives provides enhanced spectral resolution [7].

Application
Selection Property
Validation Focus
Isotope dilution LC-MS/MS quantification
Co-elution with unlabeled analyte
Matrix-effect correction and recovery validation in target matrices
Non-radioactive bacterial DNA synthesis rate measurement
Intermediate incorporation efficiency (0.9× thymidine)
Species-dependent incorporation calibration across ecosystems
Mammalian vs. mycoplasmal 6mdA discrimination
Differential deamination-dependent label retention
Label pattern verification in cell culture DNA hydrolysates
Site-specifically labeled DNA oligomer synthesis for NMR
Protection-free nucleoside-to-nucleoside transformation
NMR resonance assignment and ²hJ(NN) coupling measurement

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